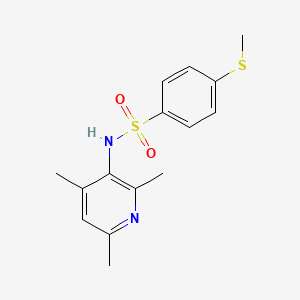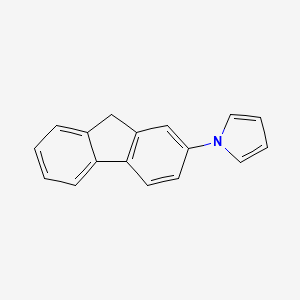![molecular formula C15H16IN3O3 B11069331 methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B11069331.png)
methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound featuring a pyrazole ring substituted with iodine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Coupling with Methyl 2-Aminobenzoate: The final step involves coupling the iodinated pyrazole derivative with methyl 2-aminobenzoate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole ring or the benzoate moiety.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the pyrazole or benzoate moieties.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure.
Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.
Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets like enzymes or receptors, modulating their activity. The iodine and methyl groups on the pyrazole ring may play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE: Similar structure but with chlorine instead of iodine.
METHYL 2-{[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE: Bromine substituent instead of iodine.
METHYL 2-{[2-(4-FLUORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE: Fluorine substituent instead of iodine.
Uniqueness
The presence of the iodine atom in METHYL 2-{[2-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE can impart unique properties, such as increased molecular weight and potential for specific interactions with biological targets. The iodine atom can also influence the compound’s reactivity and stability.
Properties
Molecular Formula |
C15H16IN3O3 |
|---|---|
Molecular Weight |
413.21 g/mol |
IUPAC Name |
methyl 2-[[2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C15H16IN3O3/c1-9-14(16)10(2)19(18-9)8-13(20)17-12-7-5-4-6-11(12)15(21)22-3/h4-7H,8H2,1-3H3,(H,17,20) |
InChI Key |
ZHJPAELOGYSPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=CC=C2C(=O)OC)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine](/img/structure/B11069250.png)
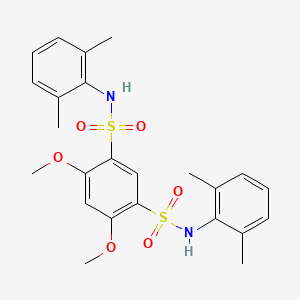
![2-[1-(3-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11069256.png)
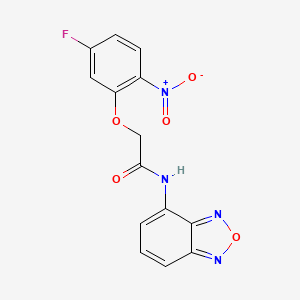
![(3E)-4-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11069277.png)
![2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11069279.png)
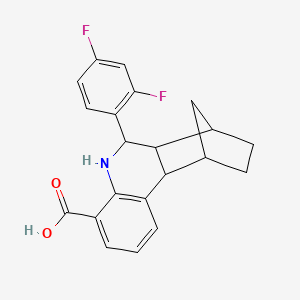

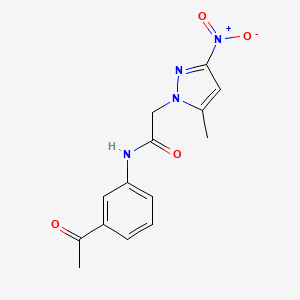
![4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11069296.png)
![N-[2-(4-butoxyphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B11069300.png)
